molecular formula C33H56O6 B1199719 Cholesteryl glucoside CAS No. 7073-61-2

Cholesteryl glucoside

Cat. No. B1199719
CAS RN: 7073-61-2
M. Wt: 548.8 g/mol
InChI Key: FSMCJUNYLQOAIM-UQBZCTSOSA-N
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Description

Cholesteryl glucoside is a sterol 3-beta-D-glucoside and a monosaccharide derivative . It is functionally related to cholesterol . Cholesteryl glucoside is a natural product found in Salvia deserti, Euglena gracilis, and Salvia deserta .


Synthesis Analysis

A novel method for the synthesis of cholesteryl glucosides starting from disaccharides has been reported . The synthesis involves a five-step protocol to obtain the desired product in 35% overall yield . The synthesis of cholesteryl glucosides can also be achieved by alkylation of the corresponding bases with 6-О-mesyl-β-D-cholesteryl glucopyranoside .


Molecular Structure Analysis

The molecular formula of cholesteryl glucoside is C33H56O6 . The IUPAC name is (2R,3R,4S,5S,6R)-2-[[ (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

Cholesteryl glucosides are synthesized via the transglycosidation by glucocerebrosidases (GBAs) found in the central nervous system of animals . The lack of cholesteryl glucosides remarkably alters the morphology of H. pylori and increases the permeability of the bacterial cell wall .


Physical And Chemical Properties Analysis

The molecular weight of cholesteryl glucoside is 548.8 g/mol . It is a sterol 3-beta-D-glucoside and a monosaccharide derivative .

Scientific Research Applications

Role in Autophagy Defense Against Invading Microbes

Cholesteryl glucoside plays a crucial role in autophagy defense against invading microbes. For instance, Helicobacter pylori, a bacterium that can cause stomach ulcers and cancer, is auxotrophic for cholesterol and converts cholesterol to cholesteryl glucoside derivatives . The bacterium uses these derivatives to escape host-cell autophagy, a process that usually helps defend against microbial invasions .

Implication in Lysosomal Degradation

Cholesteryl glucoside derivatives, particularly cholesteryl 6ʹ- O -acyl-α -d- glucoside (CAG), have been found to impair lysosomal degradation, which is a key process in the recycling of cellular components . This impairment supports the survival of intracellular Helicobacter pylori .

Involvement in Membrane Lipid Remodeling

Cholesteryl glucoside is involved in membrane lipid remodeling, a process that is crucial for maintaining the integrity and functionality of cell membranes . In the context of Helicobacter pylori infection, manipulating the biosynthesis of cholesteryl 6’-acylglucoside (a derivative of cholesteryl glucoside) can lead to the eradication of the bacterium .

Impact on Bacterial Adhesion

Certain cholesteryl glucoside derivatives can affect bacterial adhesion, a critical step in the establishment of many bacterial infections . For example, specific derivatives have been found to inhibit the adhesion of Helicobacter pylori to human gastric adenocarcinoma cells .

Use in Anti-Helicobacter Pylori Therapy

Due to its roles in bacterial adhesion and membrane lipid remodeling, cholesteryl glucoside has potential applications in the development of new anti-Helicobacter pylori therapies . For instance, treatments that alter the acyl chain of cholesteryl glucoside can significantly reduce bacterial adhesion, showing promise as a new therapeutic approach .

Potential Anti-Ulcer Effect

Cholesteryl glucoside has been suggested to have an anti-ulcer effect . However, more research is needed to fully understand this potential application.

Future Directions

Cholesteryl glucoside has been found to enhance the adhesion of Helicobacter pylori to gastric epithelium . Future studies are needed to determine whether inhibition of H. pylori-specific cholesteryl glucosides constitutes a target for the development of new therapeutic molecules for H. pylori-induced inflammation and malignancies .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCJUNYLQOAIM-UQBZCTSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331472
Record name Cholesteryl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl glucoside

CAS RN

7073-61-2
Record name Cholesteryl glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholesteryl glucoside
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